2-(3-Chlorothiophen-2-yl)quinoline
Description
Properties
IUPAC Name |
2-(3-chlorothiophen-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-7-8-16-13(10)12-6-5-9-3-1-2-4-11(9)15-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGONVZIZGWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorothiophen-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which uses isatin derivatives and aniline in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorothiophene Ring
The chlorine atom on the thiophene moiety undergoes substitution reactions under mild conditions. Key examples include:
These reactions exploit the electrophilic nature of the C–Cl bond, facilitated by the electron-withdrawing quinoline ring. Microwave irradiation often enhances yields (e.g., 89% for thiomorpholine derivatives under MW) .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, enabling diversification of the thiophene ring:
Sonogashira Coupling
Reaction with terminal alkynes yields alkynyl derivatives:
text**[Procedure](pplx://action/followup)**: 2-(3-Chlorothiophen-2-yl)quinoline + phenylacetylene, PdCl₂ (4 mol%), CH₃CN, TEA, 80°C → 2-(3-phenylethynyl-thiophen-2-yl)quinoline **[Yield](pplx://action/followup)**: 88% [8]
Suzuki–Miyaura Coupling
Aryl boronic acids couple efficiently:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(3-phenyl-thiophen-2-yl)quinoline | 76% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | 2-(3-(4-methoxyphenyl)-thiophen-2-yl)quinoline | 82% |
Cyclization and Annulation Reactions
The quinoline nitrogen directs regioselective cyclization:
Formation of Thiopyrano-Quinolines
Treatment with Na₂S·9H₂O in DMSO induces cyclization:
text**[Example](pplx://action/followup)**: This compound → 3-phenyl-1H-thiopyrano[4,3-b]quinolin-1-one **[Conditions](pplx://action/followup)**: Na₂S·9H₂O, DMSO, 15–30 h, rt **[Yield](pplx://action/followup)**: 84% [8]
Multicomponent Reactions
With malononitrile or methyl cyanoacetate:
| Components | Product | Yield |
|---|---|---|
| Malononitrile, L-proline | Pyrano[3,2-c]chromenone derivatives | 70–85% |
| Methyl cyanoacetate, Knoevenagel catalyst | Pyranone derivatives | 68–78% |
Oxidation and Functionalization
The quinoline ring undergoes oxidation at specific positions:
Side-Chain Oxidation
The methyl group on quinoline (if present) oxidizes to carboxylic acid:
text**[Example](pplx://action/followup)**: 2-(3-Chlorothiophen-2-yl)-3-methylquinoline → this compound-3-carboxylic acid **[Conditions](pplx://action/followup)**: KMnO₄, H₂O, 100°C **[Yield](pplx://action/followup)**: 72% [4]
Aldehyde Formation
Vilsmeier–Haack formylation introduces formyl groups:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| This compound | POCl₃, DMF, 80–90°C | This compound-3-carbaldehyde | 65% |
Spectroscopic and Computational Data
Key NMR and computational parameters for structural validation:
¹H-NMR Shifts (CDCl₃)
| Proton Position | δ (ppm) |
|---|---|
| Quinoline C2–H | 7.47–7.56 |
| Thiophene C3–H | 7.51 |
| Quinoline C8–H | 8.08 |
DFT-Calculated Reactivity Parameters
| Parameter | B3LYP/6-311G(d,p) |
|---|---|
| HOMO Energy (eV) | –0.24103 |
| LUMO Energy (eV) | –0.08241 |
| Band Gap (eV) | 0.15862 |
Scientific Research Applications
2-(3-Chlorothiophen-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural Analogues and Substituent Effects
2-Chloro-3-benzimidazolylquinolines
- Structure: These derivatives feature a benzimidazole ring at the 3-position and a chlorine atom at the 2-position of quinoline.
- Synthesis: Prepared via Vilsmeier–Haack–Arnold reaction followed by condensation with o-phenylenediamine, yielding moderate-to-high efficiency ().
- Key Differences : The benzimidazole group introduces hydrogen-bonding capabilities, unlike the thiophene in the target compound. This difference may enhance interactions with biological targets like enzymes or receptors .
Thieno[2,3-b]quinoline Derivatives
- Structure: Fused thiophene and quinoline rings (e.g., 3-(4-methoxyphenyl)thieno[2,3-b]quinoline).
- Pharmacological Activity: Known for antimalarial and anticancer properties due to extended π-conjugation and planar structures .
- Comparison: The fused thiophene in thienoquinolines enhances rigidity and π-stacking ability compared to the non-fused 3-chlorothiophene substituent in the target compound.
2-(4-Propoxyphenyl)quinolines
Electronic and Spectral Properties
UV-Vis Absorption Profiles
- 4-Methoxyquinoline Derivatives: Absorb at λmax 310–390 nm due to π→π* transitions and charge-transfer bands. Electron-withdrawing substituents (e.g., Cl) enhance absorption intensity by increasing electron affinity .
- 2-(3-Chlorothiophen-2-yl)quinoline: The chlorine atom and thiophene ring likely red-shift absorption compared to methoxy derivatives, as observed in related thienoquinolines .
Table 1: Substituent Effects on Absorption Maxima
| Compound | Substituent | λmax (nm) | Key Feature |
|---|---|---|---|
| This compound | 3-Cl-thiophene | ~340–360* | Strong π-conjugation, Cl EWG |
| 4-Methoxyquinoline (6d) | 4-OCH3 | 340 | Electron-donating group (EDG) |
| 2-(4-Propoxyphenyl)quinoline | 4-propoxyphenyl | Not reported | Hydrophobic EPI activity |
*Predicted based on analogous thienoquinolines .
Comparison with Other Derivatives
- Benzimidazolylquinolines: Utilize Vilsmeier–Haack–Arnold and condensation reactions (moderate yields) .
- Thienoquinolines: Require multi-step cyclization and halogenation, often with lower yields due to fused-ring formation .
- Pyrazolo[4,3-c]quinolines: Synthesized via reductive cyclization, with yields up to 71% .
Biological Activity
2-(3-Chlorothiophen-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, highlighting its effects against various biological targets, including cancer cell lines and bacterial strains.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core followed by the introduction of the chlorothiophene substituent. Various synthetic routes have been explored to optimize yield and purity, often involving cyclization reactions and electrophilic substitutions.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several quinoline derivatives, including those with thiophene substitutions, against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain analogues significantly reduced cell viability at concentrations ranging from 10 µM to 25 µM, with GI50 values indicating effective growth inhibition (see Table 1).
| Compound | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) |
|---|---|---|
| This compound | 15 | 28 |
| 3a | 10 | 48 |
| 4g | 25 | 38 |
The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.
2. Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been extensively studied. A notable investigation focused on the NorA efflux pump inhibitors derived from quinoline structures. The introduction of various aryl groups at the C-2 position of quinolines has shown to enhance their activity against Staphylococcus aureus, a common pathogen known for its resistance to multiple antibiotics. The compound exhibited a notable increase in efficacy when combined with ciprofloxacin, suggesting potential as an adjunct therapy in treating resistant infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups such as chloro or bromo at specific positions on the thiophene or quinoline ring can significantly enhance activity.
- Positioning : Variations in the position of substituents on the quinoline scaffold affect both potency and selectivity for biological targets.
For example, modifications at the C-6 position with methoxy or benzyloxy groups have been shown to improve selectivity indices while maintaining antibacterial efficacy .
Case Studies and Research Findings
Several case studies illustrate the promising biological activities associated with this compound:
- Antiproliferative Studies : A series of quinoline derivatives were tested against multiple cancer cell lines, revealing that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
- Inhibition Studies : In vitro assays demonstrated that certain derivatives effectively inhibited key enzymes involved in bacterial resistance mechanisms, showcasing their potential as therapeutic agents against resistant strains .
- Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities and interactions between this compound and target proteins, further validating its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
